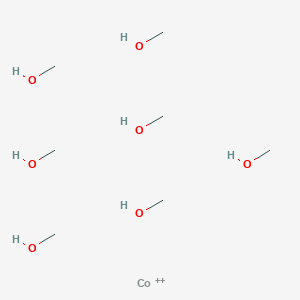
Cobalt(2+);methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);methanol is a coordination compound formed by the interaction of cobalt ions in the +2 oxidation state with methanol molecules. This compound is of significant interest due to its catalytic properties and its role in various chemical reactions, particularly in the field of sustainable energy and green chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(2+);methanol can be synthesized through various methods, including:
Direct Coordination: Cobalt salts, such as cobalt chloride or cobalt nitrate, are dissolved in methanol, leading to the formation of this compound complexes.
Electrochemical Methods: This compound can be prepared by electrochemical reduction of cobalt salts in methanol under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coordination reactions where cobalt salts are reacted with methanol in the presence of stabilizing agents to ensure the formation of the desired complex. The process is optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);methanol undergoes several types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states, often leading to the formation of cobalt oxides.
Reduction: this compound can be reduced to metallic cobalt under specific conditions.
Substitution: Methanol ligands in the complex can be substituted by other ligands, such as water or ammonia.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide in the presence of a base.
Reduction: Hydrogen gas or hydrazine under elevated temperatures.
Substitution: Aqueous solutions of ammonia or other ligands.
Major Products Formed
Oxidation: Cobalt oxides (CoO, Co2O3).
Reduction: Metallic cobalt.
Substitution: Cobalt complexes with new ligands (e.g., cobalt(2+);water).
Scientific Research Applications
Cobalt(2+);methanol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential role in biological systems and its interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of cobalt-based drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which cobalt(2+);methanol exerts its effects involves the coordination of methanol molecules to the cobalt center, which facilitates various catalytic processes. The cobalt center can undergo redox reactions, enabling it to participate in electron transfer processes. The molecular targets and pathways involved include:
Electron Transfer: this compound can facilitate electron transfer reactions, making it an effective catalyst.
Ligand Exchange: The methanol ligands can be exchanged with other molecules, allowing the complex to participate in a variety of chemical reactions.
Comparison with Similar Compounds
Cobalt(2+);methanol can be compared with other cobalt-based compounds, such as:
Cobalt(2+);water: Similar in structure but with water as the ligand instead of methanol. It has different reactivity and stability.
Cobalt(2+);ammonia: Contains ammonia ligands, which alter its chemical properties and applications.
Cobalt(3+);methanol: A higher oxidation state of cobalt, leading to different redox properties and catalytic behavior.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique properties and reactivity make it a valuable subject of study for researchers aiming to develop new catalytic processes and sustainable technologies.
Properties
CAS No. |
198469-84-0 |
|---|---|
Molecular Formula |
C7H28CoO7+2 |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
cobalt(2+);methanol |
InChI |
InChI=1S/7CH4O.Co/c7*1-2;/h7*2H,1H3;/q;;;;;;;+2 |
InChI Key |
YSCTVYNEMYLMEB-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.CO.CO.CO.CO.CO.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















